molecular formula C19H14Cl2N2O5S B11088214 2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Cat. No.: B11088214
M. Wt: 453.3 g/mol
InChI Key: OOCJZNIQFAPUIR-UHFFFAOYSA-N
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Description

2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE is a complex organic compound that features a combination of oxadiazole, benzodioxin, and ethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the 2,4-dichlorophenoxy group: This step involves the reaction of the oxadiazole intermediate with 2,4-dichlorophenol under suitable conditions.

    Formation of the benzodioxin ring: This can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Final coupling reaction: The final step involves coupling the oxadiazole and benzodioxin intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the ethanone moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with alcohol or alkane groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For example:

    Antimicrobial activity: It may disrupt microbial cell membranes or inhibit essential enzymes.

    Anti-inflammatory activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways.

    Anticancer activity: It may induce apoptosis in cancer cells or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE
  • **2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-(4-METHOXYPHENYL)-1-ETHANONE

Uniqueness

The uniqueness of 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14Cl2N2O5S

Molecular Weight

453.3 g/mol

IUPAC Name

2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

InChI

InChI=1S/C19H14Cl2N2O5S/c20-12-2-4-15(13(21)8-12)27-9-18-22-23-19(28-18)29-10-14(24)11-1-3-16-17(7-11)26-6-5-25-16/h1-4,7-8H,5-6,9-10H2

InChI Key

OOCJZNIQFAPUIR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C(O3)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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